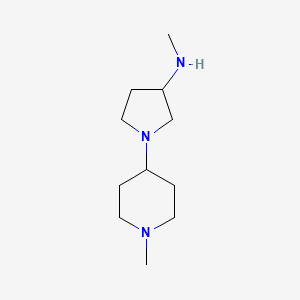
N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine
Descripción general
Descripción
“N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine” is a chemical compound with the molecular formula C11H23N3 . It has a molecular weight of 197.32 . The compound is typically stored at a temperature of 4°C and is in liquid form .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring found in this compound, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H23N3/c1-12-10-3-8-14(9-10)11-4-6-13(2)7-5-11/h10-12H,3-9H2,1-2H3 . This code provides a unique identifier for the compound and can be used to generate a 2D or 3D structure .Physical And Chemical Properties Analysis
“N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine” is a liquid at room temperature . It has a molecular weight of 142.24 g/mol . The compound has a topological polar surface area of 15.3 Ų .Aplicaciones Científicas De Investigación
Synthesis and Preparation
N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine is a key intermediate in synthesizing certain compounds. For example, it plays a crucial role in the preparation of premafloxacin, an antibiotic for veterinary pathogens. A study outlines an efficient process for preparing this compound, emphasizing an asymmetric Michael addition and stereoselective alkylation as key steps (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Molecular Aggregation Studies
This compound is also significant in studies of molecular aggregation. Research on the aggregation behavior of related compounds, such as N-methylpiperidine, in liquid solutions reveals insights into the role of hydrogen bonds and specific interactions in aggregation processes (Marczak et al., 2017).
Pharmaceutical Applications
In the realm of pharmaceuticals, derivatives of N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine are explored for their potential in treating various conditions. For instance, some derivatives show promise as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, potentially useful in Alzheimer's disease treatment (Mohamed et al., 2011).
Catalytic and Chemical Reactions
This compound is involved in various catalytic and chemical reactions. An example is its use in ruthenium-catalyzed oxidations, showing potential for selective C-N bond cleavage in certain reactions (Ito, Umezawa, & Higuchi, 2005).
Material Science and Polymerization
In material science, compounds related to N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine are used in the study of polymers. For instance, research on the cyclopolymerization of N-Allyl-N-methyl(2-substituted allyl)amines provides insights into the structures of resulting polymers, which could have industrial applications (Hawthorne, Johns, Solomon, & Willing, 1976).
Safety And Hazards
Propiedades
IUPAC Name |
N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-12-10-3-8-14(9-10)11-4-6-13(2)7-5-11/h10-12H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIZJCYKHRHHDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(C1)C2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



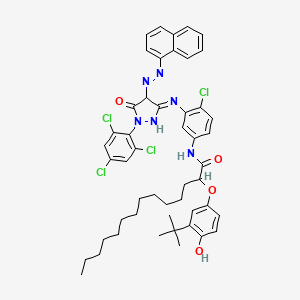
![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417682.png)
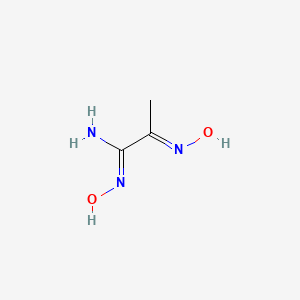
![[(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]thiourea](/img/structure/B1417685.png)
![Tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo [3,4-D]pyrimidin-6-YL)methylcarbamate](/img/structure/B1417686.png)
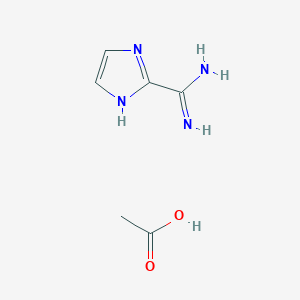
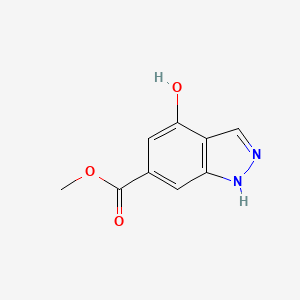

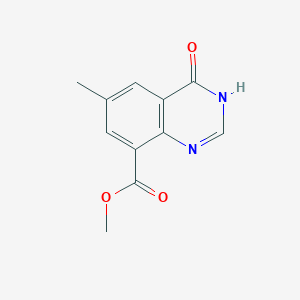

![8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1417695.png)

![potassium (R)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate](/img/structure/B1417699.png)
